4,4-Dimethylcycloheptane-1-sulfonamide
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Overview
Description
4,4-Dimethylcycloheptane-1-sulfonamide is a chemical compound with the molecular formula C9H19NO2S and a molecular weight of 205.32 g/mol It is characterized by a cycloheptane ring substituted with two methyl groups at the 4th position and a sulfonamide group at the 1st position
Preparation Methods
The synthesis of 4,4-Dimethylcycloheptane-1-sulfonamide typically involves the following steps:
Cycloheptane Derivatization: The starting material, cycloheptane, is subjected to methylation to introduce the two methyl groups at the 4th position.
Sulfonamide Formation: The methylated cycloheptane is then reacted with sulfonamide reagents under specific conditions to form the final product.
Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield. These methods often require precise control of reaction conditions such as temperature, pressure, and pH to optimize the production process .
Chemical Reactions Analysis
4,4-Dimethylcycloheptane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4,4-Dimethylcycloheptane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylcycloheptane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical processes .
Comparison with Similar Compounds
4,4-Dimethylcycloheptane-1-sulfonamide can be compared with other sulfonamide compounds such as:
Cycloheptane-1-sulfonamide: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4-Methylcycloheptane-1-sulfonamide: Contains only one methyl group, leading to variations in steric effects and biological activity.
Cyclohexane-1-sulfonamide: A smaller ring structure, affecting its conformational flexibility and interaction with biological targets.
Properties
Molecular Formula |
C9H19NO2S |
---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4,4-dimethylcycloheptane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-9(2)6-3-4-8(5-7-9)13(10,11)12/h8H,3-7H2,1-2H3,(H2,10,11,12) |
InChI Key |
YEQAPDAQGHXYKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(CC1)S(=O)(=O)N)C |
Origin of Product |
United States |
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